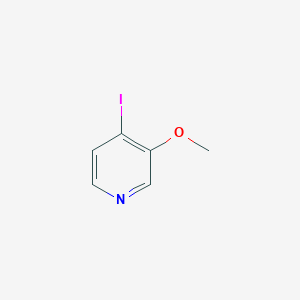

4-Iodo-3-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLJNIIXFJXKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-3-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

Introduction: The Strategic Importance of Substituted Pyridines

Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, owing to their ability to engage in hydrogen bonding and other key interactions with biological targets. The specific substitution pattern on the pyridine ring is crucial for modulating a compound's physicochemical properties, metabolic stability, and target affinity. 4-Iodo-3-methoxypyridine is a strategically important intermediate due to the orthogonal reactivity of its functional groups. The methoxy group is a key modulator of electronic properties and can influence the pKa of the pyridine nitrogen, while the iodo group serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Physicochemical Properties

Precise experimental data for 4-Iodo-3-methoxypyridine is scarce in publicly accessible databases. However, by leveraging data from analogous compounds and established physicochemical principles, we can provide a reliable profile for this compound.

Structural and General Properties

| Property | Value/Prediction | Source/Rationale |

| Molecular Formula | C₆H₆INO | [Calculated] |

| Molecular Weight | 235.02 g/mol | [Calculated] |

| Appearance | Predicted to be a solid at room temperature. | Analogy with other iodinated pyridines. |

| CAS Number | 1331850-50-0, 89640-55-1 | Multiple suppliers list these CAS numbers; it is crucial to verify the specific isomer with the supplier. It is possible that one of these refers to the isomeric 3-iodo-4-methoxypyridine.[1][2][3] |

| IUPAC Name | 4-iodo-3-methoxypyridine | [Based on structure] |

| SMILES | COc1cc(I)cnc1 | [Based on structure] |

Predicted Physicochemical Data

| Property | Predicted Value | Rationale and Comparative Data |

| Melting Point (°C) | > 90 | 4-Iodopyridine has a melting point of 92-96 °C. The introduction of a methoxy group may slightly alter this.[4] |

| Boiling Point (°C) | Not available | Likely to decompose at higher temperatures under atmospheric pressure. |

| pKa (of conjugate acid) | ~5.5 - 6.0 | The pKa of 4-methoxypyridine is 6.58.[5] The electron-withdrawing inductive effect of the adjacent iodine atom is expected to decrease the basicity of the pyridine nitrogen, thus lowering the pKa. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol). | Based on the general solubility of similar substituted pyridines.[6] |

Synthesis of 4-Iodo-3-methoxypyridine: A Plausible Experimental Protocol

While a specific, detailed synthesis of 4-Iodo-3-methoxypyridine is not widely published, a robust synthetic route can be designed based on established methodologies for the iodination of activated heterocyclic systems. The direct electrophilic iodination of 3-methoxypyridine is a highly plausible and efficient approach.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 4-Iodo-3-methoxypyridine.

Step-by-Step Experimental Protocol

Materials:

-

3-Methoxypyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Trifluoroacetic acid (optional, as a catalyst)[7]

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxypyridine (1.0 eq). Dissolve it in anhydrous acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature. The methoxy group is an activating group, directing the electrophilic substitution primarily to the ortho and para positions. The 4-position (para) is sterically more accessible. For less reactive substrates, a catalytic amount of a strong acid like trifluoroacetic acid can be added to enhance the electrophilicity of the iodine.[8][9][10]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 4-Iodo-3-methoxypyridine.

Analytical Characterization

Due to the lack of published experimental spectra for 4-Iodo-3-methoxypyridine, the following are predicted 1H and 13C NMR chemical shifts based on the analysis of structurally similar compounds and established substituent effects.

Predicted 1H NMR Spectrum

-

CH3O- (s, 3H): ~3.9-4.1 ppm. The methoxy protons will appear as a singlet.

-

H-2 (s, 1H): ~8.2-8.4 ppm. This proton is ortho to the pyridine nitrogen and will be a singlet.

-

H-5 (d, 1H): ~7.0-7.2 ppm. This proton is coupled to H-6.

-

H-6 (d, 1H): ~8.0-8.2 ppm. This proton is ortho to the nitrogen and coupled to H-5.

Rationale: The chemical shifts are estimated based on the known spectrum of 4-methoxypyridine and the expected deshielding effects of the iodine atom.[5][6][11]

Predicted 13C NMR Spectrum

-

CH3O: ~55-57 ppm.

-

C-4 (Iodo-substituted): ~90-95 ppm. The carbon directly attached to iodine will be significantly shielded.

-

C-3 (Methoxy-substituted): ~155-160 ppm.

-

C-2: ~150-155 ppm.

-

C-5: ~110-115 ppm.

-

C-6: ~150-155 ppm.

Rationale: The predictions are based on the 13C NMR data of 4-methoxypyridine and the known substituent effects of iodine on aromatic rings.[11][12][13]

Applications in Drug Discovery: A Versatile Cross-Coupling Partner

The primary utility of 4-Iodo-3-methoxypyridine in drug discovery lies in its capacity to undergo various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of kinase inhibitors, which often feature biaryl or N-aryl moieties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 4-Iodo-3-methoxypyridine and a boronic acid or ester. This is a powerful method for constructing biaryl structures.[14][15]

Generalized Protocol for Suzuki-Miyaura Coupling:

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 4-Iodo-3-methoxypyridine.[16][17][18]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between 4-Iodo-3-methoxypyridine and a primary or secondary amine. This is a key transformation for synthesizing N-aryl pyridines.[19][20]

Generalized Protocol for Buchwald-Hartwig Amination:

Caption: Generalized workflow for the Buchwald-Hartwig amination of 4-Iodo-3-methoxypyridine.[21][22][23]

Safety and Handling

4-Iodo-3-methoxypyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and is harmful if swallowed. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Iodo-3-methoxypyridine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. While comprehensive experimental data on its physicochemical properties is not extensively documented, reliable predictions and analogies to similar structures provide a strong working foundation. The presented protocols for its synthesis, characterization, and application in key cross-coupling reactions are based on robust and well-established chemical principles, offering researchers a solid starting point for their synthetic endeavors. The strategic use of this intermediate will undoubtedly continue to contribute to the development of novel and effective therapeutic agents.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.

- Vertex AI Search. (n.d.). The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis.

- Grokipedia. (n.d.).

- BenchChem. (2025).

- Wikipedia. (n.d.).

- ChemScene. (n.d.). 3-Iodo-4-methoxypyridine. CAS 89640-55-1.

- BenchChem. (2025).

- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).

- YouTube. (2012, April 6).

- Wiley Online Library. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.

- Wikipedia. (n.d.). Suzuki reaction.

- Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software.

- BLD Pharm. (n.d.). 3-Iodo-4-methoxypyridine. CAS 89640-55-1.

- Common Organic Chemistry. (n.d.).

- Common Organic Chemistry. (n.d.).

- Rhodium.ws. (n.d.). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- MDPI. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.

- National Institutes of Health. (2020, August 10).

- Chempanda. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Methoxypyridine 97%. CAS 620-08-6.

- Sigma-Aldrich. (n.d.). 3-Iodo-4-methoxypyridine AldrichCPR. CAS 89640-55-1.

- PubMed. (n.d.). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines).

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- Amerigo Scientific. (n.d.). 4-Iodo-3-methoxypyridine.

- ECHEMI. (n.d.). 3-Iodo-4-methoxypyridine Formula. CAS 89640-55-1.

- PubMed. (n.d.). NMR study of the interaction of P-450 with 4-methoxypyridine.

- RSC Publishing. (n.d.).

- ChemicalBook. (2025, July 4). 4-Methoxypyridine. CAS 620-08-6.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- BenchChem. (n.d.). 4-Methoxypyridine N-Oxide. CAS 1122-96-9.

- PubMed. (2013, January 24).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 89640-55-1|3-Iodo-4-methoxypyridine|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]

- 6. NMR study of the interaction of P-450 with 4-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 10. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. 4-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. grokipedia.com [grokipedia.com]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Iodo-3-methoxypyridine: A Versatile Building Block for Modern Chemistry

This guide provides a comprehensive technical overview of 4-Iodo-3-methoxypyridine (CAS Number: 1331850-50-0), a valuable heterocyclic building block for researchers and professionals in drug discovery, agrochemicals, and materials science. Due to the limited specific literature on this particular compound, this document leverages established chemical principles and data from closely related structural analogs to present a scientifically grounded yet prospective analysis of its synthesis, reactivity, and potential applications.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry and functional materials development, owing to its presence in numerous biologically active molecules and its unique electronic properties.[1] The strategic placement of functional groups on the pyridine ring allows for precise tuning of a molecule's physicochemical properties and biological activity. 4-Iodo-3-methoxypyridine presents a synthetically attractive platform, featuring a reactive iodine atom at the 4-position, which is amenable to a wide range of cross-coupling reactions, and a methoxy group at the 3-position that can influence the electronic character and conformational preferences of the molecule.

Physicochemical and Safety Profile

While detailed experimental data for 4-Iodo-3-methoxypyridine is not extensively published, a summary of its known and predicted properties is presented below.

Table 1: Physicochemical Properties of 4-Iodo-3-methoxypyridine and its Precursor

| Property | 4-Iodo-3-methoxypyridine (CAS: 1331850-50-0) | 3-Methoxypyridine (CAS: 7295-76-3) (Precursor) |

| Molecular Formula | C₆H₆INO | C₆H₇NO |

| Molecular Weight | 235.02 g/mol | 109.13 g/mol |

| Appearance | Not specified (predicted to be a solid) | Colorless to light yellow clear liquid |

| Boiling Point | Not available | 179 °C (lit.), 65 °C/15 mmHg (lit.)[2] |

| Melting Point | Not available | 203 °C[2] |

| Density | Not available | 1.083 g/mL at 25 °C (lit.)[2] |

| Refractive Index | Not available | n20/D 1.518 (lit.)[2] |

| pKa | Not available | 4.78 (at 25℃)[2] |

| Solubility | Not available | Soluble in water[3] |

Safety Information:

4-Iodo-3-methoxypyridine should be handled with care by trained personnel in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

Storage: Keep in a dark place, sealed in a dry environment, and store in a freezer at temperatures under -20°C.

Proposed Synthesis of 4-Iodo-3-methoxypyridine

Proposed Synthetic Pathway

The proposed synthesis involves the direct iodination of 3-methoxypyridine. The methoxy group is an ortho-, para-director in electrophilic aromatic substitution. However, in the pyridine ring, the nitrogen atom is deactivating, and the regioselectivity of electrophilic substitution can be complex. Iodination of substituted pyridines can be achieved using various reagents, often under conditions that favor the formation of the desired regioisomer.

Caption: Proposed synthetic route to 4-Iodo-3-methoxypyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on general procedures for the iodination of electron-rich pyridine rings.[4] Optimization will be necessary to achieve the desired product with good yield and purity.

Materials:

-

3-Methoxypyridine

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Stirring apparatus

-

Reaction vessel suitable for inert atmosphere conditions

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-methoxypyridine (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Iodinating Reagent: To the stirred solution, add the iodinating reagent (e.g., NIS, 1.1 equivalents) portion-wise at room temperature. The reaction may be exothermic, and cooling in an ice bath might be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to afford pure 4-Iodo-3-methoxypyridine.

Predicted Reactivity and Synthetic Applications

The iodine atom at the 4-position of the pyridine ring makes 4-Iodo-3-methoxypyridine an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Predicted reactivity of 4-Iodo-3-methoxypyridine in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[5] It is anticipated that 4-Iodo-3-methoxypyridine will readily participate in this reaction.

General Protocol (Adaptable): [6][7]

-

Reactants: 4-Iodo-3-methoxypyridine (1.0 equiv.), Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.).

-

Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Base: Aqueous Na₂CO₃ (2 M solution, 2.0 equiv.) or K₂CO₃ (2.0 equiv.).

-

Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water.

-

Temperature: 80-110 °C.

-

Atmosphere: Inert (Nitrogen or Argon).

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.[8]

General Protocol (Adaptable): [9][10]

-

Reactants: 4-Iodo-3-methoxypyridine (1.0 equiv.), Terminal alkyne (1.1-1.5 equiv.).

-

Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%).

-

Co-catalyst: CuI (5-10 mol%).

-

Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous and degassed solvent like THF or DMF.

-

Temperature: Room temperature to 60 °C.

-

Atmosphere: Inert (Nitrogen or Argon).

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.

General Protocol (Adaptable):

-

Reactants: 4-Iodo-3-methoxypyridine (1.0 equiv.), Primary or secondary amine (1.1-1.5 equiv.).

-

Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%).

-

Ligand: A bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand).

-

Base: A strong, non-nucleophilic base such as NaOtBu or Cs₂CO₃.

-

Solvent: Anhydrous and deoxygenated aprotic solvent like Toluene or Dioxane.

-

Temperature: 80-120 °C.

-

Atmosphere: Inert (Nitrogen or Argon).

Potential Applications in Drug Discovery and Beyond

While no specific applications for 4-Iodo-3-methoxypyridine have been reported, its structure suggests significant potential as a key intermediate in the synthesis of novel compounds with biological activity. The 3-methoxypyridine moiety is present in a number of compounds investigated for various therapeutic targets.[1] The ability to introduce a wide range of substituents at the 4-position via the cross-coupling reactions described above makes this a valuable scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs. Potential areas of interest could include kinase inhibitors, GPCR modulators, and other targets where the pyridine ring acts as a key pharmacophoric element.

Conclusion

4-Iodo-3-methoxypyridine is a promising, yet underexplored, building block in synthetic chemistry. This guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, a plausible synthetic route, and its anticipated reactivity in key cross-coupling reactions. The detailed, adaptable protocols are intended to serve as a solid foundation for researchers to begin working with this versatile compound. As the demand for novel, functionalized heterocyclic scaffolds continues to grow, 4-Iodo-3-methoxypyridine is well-positioned to become a valuable tool in the arsenal of medicinal and materials chemists.

References

-

Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]

- Process for the synthesis of 3-methyl-pyridine. Google Patents.

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ScienceDirect. Available at: [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Available at: [Link]

-

Showing Compound 3-Methoxypyridine (FDB004414). FooDB. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. Available at: [Link]

-

2-Methoxypyridine | C6H7NO | CID 74201. PubChem. Available at: [Link]

-

Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. Available at: [Link]

-

2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]

-

The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

(PDF) Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. Available at: [Link]

-

The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). Available at: [Link]

Sources

- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-METHOXYPYRIDINE | 7295-76-3 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Spectral Landscape of 4-Iodo-3-methoxypyridine: A Technical Guide to NMR Analysis

This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) spectral characteristics of 4-iodo-3-methoxypyridine, a substituted pyridine derivative of interest in synthetic chemistry and drug discovery. For researchers, scientists, and professionals in drug development, a comprehensive understanding of the NMR data is crucial for structural elucidation, purity assessment, and reaction monitoring. This document offers a detailed predictive analysis of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from related structures. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data for this class of compounds.

The Structural Context: Understanding Substituent Effects

The chemical shifts and coupling patterns observed in the NMR spectrum of 4-iodo-3-methoxypyridine are a direct consequence of the electronic environment of each nucleus, which is significantly influenced by the substituents on the pyridine ring. The pyridine nitrogen itself is electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene.[1][2]

The methoxy group (-OCH₃) at the 3-position is an electron-donating group through resonance, which tends to increase electron density at the ortho and para positions. Conversely, the iodine atom at the 4-position is an electron-withdrawing group through its inductive effect, while also exhibiting some weak electron-donating resonance effects. The interplay of these electronic influences dictates the precise chemical shifts of the remaining ring protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-iodo-3-methoxypyridine is expected to exhibit three signals in the aromatic region, corresponding to the protons at the C2, C5, and C6 positions, and one signal in the aliphatic region for the methoxy group protons. The predicted chemical shifts are influenced by the combined electronic effects of the substituents.[1][3]

Table 1: Predicted ¹H NMR Spectral Data for 4-Iodo-3-methoxypyridine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.1 - 8.3 | Doublet | ~5-6 |

| H-6 | 8.0 - 8.2 | Doublet | ~5-6 |

| H-5 | 7.0 - 7.2 | Doublet of Doublets | ~5-6, ~1-2 |

| -OCH₃ | 3.9 - 4.1 | Singlet | N/A |

The protons at C2 and C6 are expected to be the most deshielded due to their proximity to the electron-withdrawing nitrogen atom.[1] The H-5 proton will likely appear at the most upfield position in the aromatic region, shielded by the electron-donating methoxy group. The coupling constants are typical for pyridine systems, with ortho coupling being the largest.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment. The presence of the electronegative iodine and oxygen atoms, as well as the pyridine nitrogen, will significantly influence the carbon chemical shifts.[4][5][6]

Table 2: Predicted ¹³C NMR Spectral Data for 4-Iodo-3-methoxypyridine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 155 - 160 |

| C-4 | 95 - 105 |

| C-5 | 110 - 115 |

| C-6 | 150 - 155 |

| -OCH₃ | 55 - 60 |

The carbon directly attached to the iodine atom (C-4) is expected to be significantly shielded due to the "heavy atom effect". The carbon bearing the methoxy group (C-3) will be deshielded. The chemical shifts of C-2 and C-6 will be downfield due to the influence of the nitrogen atom.

Molecular Structure and Numbering

To aid in the interpretation of the NMR data, the following diagram illustrates the structure of 4-iodo-3-methoxypyridine with the standard numbering convention.

Caption: Molecular structure of 4-iodo-3-methoxypyridine with atom numbering.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is paramount for accurate structural analysis. The following protocol provides a step-by-step methodology for the preparation and analysis of 4-iodo-3-methoxypyridine.

1. Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.

-

Concentration: Prepare a solution of approximately 5-10 mg of 4-iodo-3-methoxypyridine in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving complex coupling patterns.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., -1 to 10 ppm).

-

Acquisition Time: Typically 2-4 seconds to ensure good resolution.

-

Relaxation Delay: A delay of 1-2 seconds is usually adequate.

-

Number of Scans: Start with 8 or 16 scans and increase if necessary to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A wider spectral width is needed (e.g., 0 to 200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

3. Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.

-

Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative proton ratios.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for acquiring NMR spectral data.

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

References

-

E. Kleinpeter, et al. Journal of Chemical Information and Modeling. 1997 . 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link][4][5]

-

S. Thomas, et al. Semantic Scholar. 1997 . 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link][7]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [2]

-

F. Coletta, et al. Spectroscopy Letters. 1976 . Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]

-

ResearchGate. 2025 . 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link][8]

-

MDPI. *Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link][6]

-

DTIC. *1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)-Pyridine Derivatives. [Link][9]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [3]

-

AIP Publishing. *Analysis of the NMR Spectrum of Pyridine. [Link][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Reactivity of the C-I Bond in 4-Iodo-3-methoxypyridine

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-iodine (C-I) bond in 4-iodo-3-methoxypyridine, a versatile building block in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the electronic and steric influences on the C-I bond's reactivity and offers a detailed exploration of its utility in a range of pivotal organic transformations. We present field-proven insights and detailed experimental protocols for key cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings—as well as nucleophilic aromatic substitution and metal-halogen exchange reactions. Each section is designed to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this important synthetic intermediate.

Introduction: The Strategic Importance of 4-Iodo-3-methoxypyridine

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. Among them, 4-iodo-3-methoxypyridine has emerged as a particularly valuable intermediate. Its strategic importance stems from the highly reactive carbon-iodine bond at the 4-position, which serves as a versatile handle for introducing a wide array of molecular complexity. The methoxy group at the 3-position further modulates the electronic properties of the pyridine ring, influencing the regioselectivity and efficiency of various transformations.

This guide will systematically explore the reactivity profile of 4-iodo-3-methoxypyridine, providing a foundational understanding for its effective application in complex molecule synthesis.

Synthesis of 4-Iodo-3-methoxypyridine

A reliable supply of high-purity starting material is paramount for any synthetic campaign. The synthesis of 4-iodo-3-methoxypyridine can be achieved through the directed ortho-metalation of 3-methoxypyridine followed by iodination.

Synthetic Protocol: Directed Lithiation and Iodination

This protocol leverages the directing effect of the methoxy group to achieve regioselective lithiation at the C4 position.

Experimental Protocol:

-

Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (n-BuLi) to the cooled THF.

-

Substrate Addition: Add 3-methoxypyridine dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir the resulting solution for 1-2 hours to ensure complete lithiation.

-

Iodination: Dissolve iodine (I₂) in anhydrous THF and add this solution dropwise to the reaction mixture. The characteristic dark color of iodine should dissipate upon addition.

-

Quenching and Workup: After complete addition of the iodine solution, slowly warm the reaction to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield 4-iodo-3-methoxypyridine.

Caption: Synthetic pathway to 4-Iodo-3-methoxypyridine.

Reactivity Profile of the C-I Bond

The C-I bond in 4-iodo-3-methoxypyridine is the focal point of its reactivity, primarily due to its lability in the presence of transition metal catalysts. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This high reactivity makes the C-I bond an excellent electrophilic partner in a multitude of coupling reactions.

The electronic nature of the pyridine ring, being electron-deficient, and the presence of the electron-donating methoxy group at the 3-position, further influence the reactivity. The methoxy group can enhance the electron density of the ring, which can affect the rate of oxidative addition in some catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. 4-Iodo-3-methoxypyridine is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[2]

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts are central to the reaction. Pd(PPh₃)₄ is a reliable choice, while catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ and a phosphine ligand often offer enhanced reactivity.[3] Bulky, electron-rich ligands can be beneficial for challenging substrates.

-

Base: A base is crucial for the transmetalation step. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly employed.[3]

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine 4-iodo-3-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as sodium carbonate (2.0 equiv).[4]

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).[4]

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).[4]

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.[4]

-

Workup and Purification: After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[4]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Suzuki-Miyaura Coupling of 4-Iodo-3-methoxypyridine

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 85-95 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |

| 3 | 3-Furylboronic acid | XPhos Pd G2 (2) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 88-98 |

| *Expected yield based on similar substrates. |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a reaction of great importance for the synthesis of conjugated systems.[5]

Causality Behind Experimental Choices:

-

Catalyst System: This reaction typically employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[5] Copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts.[6]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.[5]

-

Solvent: Aprotic polar solvents like THF or DMF are common choices.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-iodo-3-methoxypyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent and Reagents: Add an anhydrous, degassed solvent such as THF, followed by the amine base (e.g., Et₃N, 2.0 equiv) and the terminal alkyne (1.1 equiv).

-

Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS.

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Sonogashira Coupling of 4-Iodo-3-methoxypyridine

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 50 | 80-90 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA | DMF | RT | 85-95 |

| 3 | 1-Hexyne | Pd(OAc)₂/XPhos (2) | - | Cs₂CO₃ | Dioxane | 80 | 75-85 |

| *Expected yield based on similar substrates. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[7] This reaction has broad applications in the synthesis of pharmaceuticals.[8]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand coordinated to a palladium center. Ligands such as BINAP, Xantphos, and those from the Buchwald biarylphosphine family are commonly used.[9][10][11]

-

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) being frequent choices.[11]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[9]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

-

Reagent Addition: Add 4-iodo-3-methoxypyridine (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous solvent (e.g., toluene).

-

Reaction: Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80-110 °C for 4-24 hours.[9]

-

Workup and Purification: After cooling, quench the reaction, extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.[9]

Caption: Experimental workflow for Buchwald-Hartwig amination.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.[12] While the toxicity of organotin reagents is a drawback, the reaction is tolerant of a wide variety of functional groups.[13][14]

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.[15]

-

Additives: In some cases, additives such as copper(I) iodide or lithium chloride can accelerate the reaction.[15]

-

Solvent: Aprotic, polar solvents such as DMF or THF are typically employed.

Experimental Protocol: Stille Coupling

-

Reaction Setup: In a degassed reaction vessel, combine 4-iodo-3-methoxypyridine (1.0 equiv) and the organostannane reagent (1.1 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add an anhydrous, degassed solvent such as DMF.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the starting material is consumed.

-

Workup and Purification: After cooling, perform an aqueous workup. The removal of tin byproducts can often be facilitated by a potassium fluoride wash. Purify the product by column chromatography.

Other Important Transformations

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, especially with a good leaving group like iodide at the 4-position.

Mechanistic Insight:

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C4 carbon, forming a negatively charged Meisenheimer-like intermediate. The negative charge is delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. Subsequent elimination of the iodide ion restores the aromaticity.

Reactivity Considerations:

The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. While the methoxy group is electron-donating by resonance, the overall electron-deficient nature of the pyridine ring still allows for nucleophilic substitution to occur, although potentially requiring more forcing conditions compared to a pyridine ring with electron-withdrawing substituents.

Metal-Halogen Exchange

The C-I bond of 4-iodo-3-methoxypyridine can undergo metal-halogen exchange, typically with an organolithium reagent such as n-butyllithium or tert-butyllithium, to generate a highly reactive 4-lithiated pyridine species.[7] This organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.

Experimental Protocol: Lithium-Halogen Exchange

-

Reaction Setup: Dissolve 4-iodo-3-methoxypyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

-

Cooling: Cool the solution to a low temperature, typically -78 °C.

-

Organolithium Addition: Slowly add an organolithium reagent (e.g., n-BuLi, 1.1 equiv). The exchange is usually rapid at this temperature.[7]

-

Electrophile Quench: After a short stirring time, add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide).

-

Workup: Allow the reaction to warm to room temperature before quenching with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic layer, and purify as needed.

Conclusion

4-Iodo-3-methoxypyridine is a highly valuable and reactive building block in modern organic synthesis. The lability of its C-I bond provides a reliable entry point for a diverse array of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of the key reactions involving this substrate, complete with mechanistic insights and actionable experimental protocols. By understanding the principles that govern the reactivity of 4-iodo-3-methoxypyridine, researchers can more effectively leverage its synthetic potential in the development of novel pharmaceuticals and advanced materials.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Guan, B. T., et al. (2008). Pd-Catalyzed Suzuki-Miyaura Coupling Reaction of 3-Iodoimidazo[1,2-a]pyridines. Synlett, (18), 2845-2848.

- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.

- Myers, A. (n.d.). The Stille Reaction. Chem 115. Harvard University.

- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides. In Cross-Coupling Reactions: A Practical Guide (pp. 231-295). Springer.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.

-

Wikipedia. (n.d.). Metal–halogen exchange. [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

University of Wisconsin. (n.d.). lithium halogen exchange #1 revised. [Link]

-

Organic Syntheses. (n.d.). 3-pyridylboronic acid. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

- Organic Reactions. (2004). The Stille Reaction.

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

ResearchGate. (2018). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

-

ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

- Google Patents. (n.d.). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

- Google Patents. (n.d.).

-

Googleapis.com. (2016). (12) United States Patent. [Link]

- Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.

-

Googleapis.com. (2015). (12) United States Patent. [Link]

-

PubChem. (n.d.). 3-chloro-2-methoxypyridine-4-boronic acid. [Link]

-

ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. [Link]

- HETEROCYCLES, Vol. 91, No. 3, 2015.

-

PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

PubChem. (n.d.). (3-Methoxy-4-methyl-2-pyridinyl)boronic acid. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Specific nucleophile–electrophile interactions in nucleophilic aromatic substitutions. [Link]

Sources

- 1. Buy 4-Methoxypyridin-3-ol | 153199-54-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy 3-CHLORO-2-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER | 1073353-73-7 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Iodo-2-methoxypyridine - FUJIFILM Wako Chemicals [bioscience.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 3-Iodo-4-methoxypyridine AldrichCPR 89640-55-1 [sigmaaldrich.com]

- 13. organicreactions.org [organicreactions.org]

- 14. Stille Coupling [organic-chemistry.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

electronic effects of substituents on 4-Iodo-3-methoxypyridine

An In-Depth Technical Guide to the Electronic Effects of Substituents on 4-Iodo-3-methoxypyridine

Abstract

4-Iodo-3-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its synthetic utility is profoundly influenced by the electronic interplay between the pyridine ring, the electron-donating methoxy group, and the versatile iodo substituent. This guide provides a detailed analysis of these electronic effects, explaining how they govern the molecule's reactivity, particularly in metal-catalyzed cross-coupling reactions. We will dissect the inductive and resonance contributions of each substituent, quantify their impact using established physicochemical parameters, and provide field-proven experimental protocols for its application in synthesis. This document is intended for researchers, medicinal chemists, and process development professionals seeking a deeper understanding of this reagent's chemical behavior to facilitate rational reaction design and optimization.

Foundational Principles: Electronic Effects in Heteroaromatic Systems

The reactivity of an aromatic or heteroaromatic ring is dictated by the electron density at its constituent atoms. Substituents can dramatically alter this distribution through two primary mechanisms:

-

Inductive Effects (-I / +I): These are transmitted through the sigma (σ) bonds and arise from the electronegativity difference between atoms. Electronegative atoms or groups (e.g., halogens, oxygen) exert an electron-withdrawing inductive effect (-I), pulling electron density away from the ring. Electropositive groups (e.g., alkyl groups) have an electron-donating inductive effect (+I).

-

Resonance Effects (+R / -R): Also known as mesomeric effects, these are transmitted through the pi (π) system and involve the delocalization of lone pairs or π-electrons. Substituents with lone pairs adjacent to the ring (e.g., -OCH₃, -NH₂) can donate electron density into the ring, a positive resonance effect (+R). Conversely, groups with π-bonds to an electronegative atom (e.g., -NO₂, -CN) can withdraw electron density from the ring's π-system, a negative resonance effect (-R).

In pyridinic systems, the nitrogen atom itself is inherently electron-withdrawing due to its high electronegativity, which reduces the overall electron density of the ring compared to benzene and lowers its basicity. The placement of additional substituents creates a complex electronic landscape that must be carefully considered to predict reactivity.

Deconstructing the Substituents on 4-Iodo-3-methoxypyridine

The unique reactivity of 4-iodo-3-methoxypyridine stems from the combined and sometimes opposing electronic contributions of its methoxy and iodo groups.

The Methoxy Group (-OCH₃) at the C3 Position

The methoxy group is a classic example of a substituent with dual electronic character:

-

Strong +R Effect: The oxygen atom's lone pairs can delocalize into the pyridine π-system. This resonance donation significantly increases electron density at the positions ortho (C2, C4) and para (C6) to the substituent.

-

Moderate -I Effect: Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the C3 carbon to which it is attached through the sigma bond.

Typically, for substituents like -OCH₃, the resonance effect dominates, making it an overall electron-donating and activating group. Its placement at C3 in this molecule directs its strong electron-donating resonance effect towards the C4 and C2 positions.

The Iodo Group (-I) at the C4 Position

The iodine substituent also exhibits a dual electronic nature, though its character is distinct from the methoxy group:

-

Moderate -I Effect: As a halogen, iodine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect.

-

Weak +R Effect: Like the methoxy group, iodine possesses lone pairs that can be donated to the ring via resonance. However, due to the poor orbital overlap between the large 5p orbitals of iodine and the 2p orbitals of carbon, this resonance donation is significantly weaker than that of a methoxy group.

The dominant electronic effect of iodine is its inductive withdrawal. However, its most crucial chemical characteristic is not its electronic perturbation of the ring, but the nature of the Carbon-Iodine bond. The C-I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br), making it an excellent leaving group in nucleophilic substitution reactions and, most importantly, highly reactive towards oxidative addition in palladium-catalyzed cross-coupling cycles.[1]

The Combined Electronic Landscape

The interplay of these substituents on the electron-poor pyridine core creates a unique reactivity profile.

Caption: Inductive and resonance effects in 4-Iodo-3-methoxypyridine.

The methoxy group's powerful +R effect enriches the C4 position with electron density, which can influence the energetics of the subsequent C-I bond cleavage. The primary utility of this arrangement is that the iodo group acts as a highly efficient "handle" for synthetic transformations, while the methoxy group modulates the electronic environment and can influence regioselectivity in more complex systems.

Quantitative Analysis: Physicochemical Properties and Hammett Constants

To move from a qualitative description to a quantitative one, we can examine the molecule's properties and the established Hammett substituent constants.

Physicochemical Data

A summary of the key physicochemical properties for 4-Iodo-3-methoxypyridine is presented below.

| Property | Value | Source |

| CAS Number | 1331850-50-0 | [2][3] |

| Molecular Formula | C₆H₆INO | [3][4] |

| Molecular Weight | 235.02 g/mol | [3][4] |

| IUPAC Name | 4-iodo-3-methoxypyridine | [3] |

| SMILES | COC1=C(C=CN=C1)I | [3] |

Hammett Substituent Constants (σ)

The Hammett equation provides a framework for quantifying the electronic effect of a substituent on the reactivity of an aromatic system. The constants, σ_meta and σ_para, are derived from the ionization of substituted benzoic acids. While these are based on a benzene system, they provide a robust approximation for the electronic effects in pyridine.[5][6]

-

A positive σ value indicates an electron-withdrawing group.

-

A negative σ value indicates an electron-donating group.

| Substituent | σ_meta | σ_para | Dominant Effect |

| -I (Iodo) | 0.35 | 0.18 | Inductive Withdrawal (-I) |

| -OCH₃ (Methoxy) | 0.11 | -0.24 | Resonance Donation (+R) |

| -NO₂ (Nitro) | 0.73 | 0.78 | Strong Withdrawal (-I, -R) |

| -CH₃ (Methyl) | -0.06 | -0.16 | Weak Donation (+I) |

| -CN (Cyano) | 0.62 | 0.67 | Strong Withdrawal (-I, -R) |

| Data adapted from Schwarzenbach et al. and other sources.[7][8] |

The data clearly quantifies the concepts discussed:

-

The iodo group is electron-withdrawing at both the meta (σ = 0.35) and para (σ = 0.18) positions, though the effect is stronger at the meta position where resonance is not a factor.

-

The methoxy group is slightly withdrawing at the meta position (σ = 0.11) where only its -I effect operates, but it is strongly electron-donating at the para position (σ = -0.24) where its +R effect is dominant.[7]

In 4-iodo-3-methoxypyridine, the methoxy group is meta to the nitrogen (position 3) and ortho to the iodo group (position 4). The iodo group is para to the nitrogen (position 4). This arrangement means the methoxy group's powerful +R effect strongly influences the electron density at the carbon bearing the iodo group, which is a key factor in its reactivity.

Reactivity and Synthetic Applications

The primary synthetic value of 4-iodo-3-methoxypyridine lies in its role as a substrate for palladium-catalyzed cross-coupling reactions.[9][10] These reactions are foundational in modern drug discovery for constructing C-C, C-N, and C-O bonds.[11]

The high reactivity of the C-I bond makes this substrate preferable to its bromo- or chloro-analogs, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1]

The Suzuki-Miyaura Cross-Coupling Reaction

A representative and widely used application is the Suzuki-Miyaura coupling, which forms a new C-C bond between the pyridine C4 carbon and a carbon atom from an organoboron species.

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

The causality behind this workflow is rooted in the electronic properties:

-

Oxidative Addition: The electron-rich Pd(0) catalyst readily inserts into the weak, polarizable C-I bond. The electron density at C4, modulated by the methoxy group, can affect the rate of this often rate-limiting step.

-

Transmetalation: The boronate species (formed from the boronic acid and base) transfers its organic group (R) to the palladium center, displacing the iodide.

-

Reductive Elimination: The two organic fragments (Ar and R) couple and are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for the Suzuki coupling of 4-iodo-3-methoxypyridine with a generic arylboronic acid.

Objective: To synthesize 4-aryl-3-methoxypyridine.

Materials:

-

4-Iodo-3-methoxypyridine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)

-

SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 eq, 4 mol%)

-

Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

-

Anhydrous 1,4-Dioxane

-

Anhydrous Water

-

Nitrogen or Argon gas supply

Workflow Diagram:

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-3-methoxypyridine (e.g., 235 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

-

Catalyst Pre-mixing: In a separate vial, suspend palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1,4-dioxane (2 mL). Stir for 5 minutes at room temperature.

-

Assembly: Add the catalyst pre-mixture to the reaction flask. Add additional 1,4-dioxane (6 mL) and water (2 mL). The total solvent volume should be ~10 mL for a 1.0 mmol scale reaction.

-

Degassing: Seal the flask with a septum. Purge the reaction mixture with nitrogen or argon gas for 15 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-aryl-3-methoxypyridine product.

Conclusion

The electronic character of 4-iodo-3-methoxypyridine is a finely balanced system. The inherent electron-withdrawing nature of the pyridine ring is modulated by a strong, resonance-donating methoxy group and an inductively withdrawing iodo group. While the electronic effects of the substituents are crucial for understanding the molecule's overall properties, the synthetic utility is overwhelmingly dominated by the reactivity of the weak C-I bond. This feature makes 4-iodo-3-methoxypyridine an exceptionally valuable and reactive building block for constructing complex molecular architectures via modern cross-coupling chemistry, enabling rapid access to novel compounds in drug discovery and materials science.

References

- The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. Vertex AI Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDR6dCptRDaz5f41-M-szGQaUHIyBtq60JUPkIzmYLuLmKiRKXAbDy9XKt0RKfB44riHgDOM4huAzjdB3y-IKA888FPcCDT1OZZ1obSw8CpAhvvHR4jbcVD6eysSNZy_LR_sLrl6Jy1Kaqmf5PeTqKFw5fDq1CzXz3hzkrbKy23wgL5TkFeCD-11neOj9M-dBvVuF4t4tSurvbOsaI2KY3EDAjMGEQS-ZOrvoPukwxEt7oFFoimjN9dxNRKal8dylSb3hUeA==]

- 4-Methoxypyridine | ExSyn Corp. ExSyn Corp. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1vuicoxLKgnnHQu6aO-uZFmPAqJ8x8Zp7xX5TUVRACi_HXhgTo5BPmP2e-kXjrYwZ4u4gfx1cRdY185_dQoq3FmWQ2KThsByZDhYKnE47ll-jUcCZVrOoExUVfsviPMRqD_Ap6mBROSdY4QRQo-sH1gPcOREOMbb3gUNp2zNXHJwanH-24mAoLecV5vifqm939j0=]

- Schwarzenbach, R. P., et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors. Environmental Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBufR_n8Icyqd0nI0vH2jpNhf2IjTuh9IkOVe-vI_5TpbL3cBI7QV6mNe_N_4oC5JyMcBXv_DsMZVxv_n-f-UD_w1dO37UklpCuzyz-jZhOqAMhYp4AycBNVkbj5nrLx34vLW5Vl7vPClPmwh5Li-ZtShV8-DrF1km-DKxuEVf3a7XsAbLOAnIOOo-_uC6w6Kfa9fw0XJ3Z363osqMj3g8lGZ1p3e_tYE6s7U4DSoFkx3bZP2EQU9QSfHHO39NieBPpNRTwOKZMerkqGWTdnP8rtQ5HdUMSw==]

- 4-iodo-3-methoxypyridine 1331850-50-0 wiki. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiAiOAfQc-h52lGr_Du-VbjudQdc2rtHomYOEb7cXonHAX9zQCBhRhWDasBfFkLcStp3kaKQjZx43O9GTDc_GALc1VP-nasPNb3p4_DUgWgmrMLnABOeJHHI3Iw2N0ErpNtkrqOs-iNaYZFvgPYYtTG74M2-aO-45vLT6yrsMhAfPjX0b6-HXPo8g=]

- Hammett substituent constants: Topics by Science.gov. Science.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbFOO0-de9pEH7qlto8omvoPgKtSmQFxiz8OBM8fRa_sEQNYWkGtnoAD27qt69Gw6dd0qyn3Vg4Vel2HJHpHNZ288pY6_R6_M1508-LimvCRSUGQbLtp7FNGmmt_7weB8VbhtDoDKE58_VkJd1WZC6R2mca36D4Sy1X8CqPg==]

- Reactivity Showdown: 4-Iodo-3-methoxyisothiazole vs. 4-Bromo-3-methoxyisothiazole in Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOW4N83ZkWfrbYcoDqjZq4RR0i_cJwEMnymWS6zogxfhz3-OchSnMVuqc4idYTa3Mowz3x-L6aZEBGyFRqTiNq9-_mOHtkf9LKzHFvB30sA0gz7WDwC9FCzgQagGWtPW9cuZUPs1BSjzP0gMMqlslVxu1VuAQHhCD4gcECb0AHFJYlcWIsWKsLS88zDdcygu_rZuTir8A5VFsJvWzH7E_sc9iANdiKhEDmljzxkJJ4vZNnG130rTQJYSG0D6ud5vBs6aP7tabXy0U=]

- Substituent effects on halogen bonding. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKC-K5abVs_60GMFFZtymha82vzG66TBbKRWxx5L7JIQw2wvh4StogMJgdE_2RVlXz13n5mu7dNt4mpSN7DnZ8cLX4cx2UxCsPRxbgZVMBut1xmVjvtOm-yqOsNP7tU9O0aLtCOpZI1D9Z9lZfZbbgtWVIcGwakWzBQMj2UNb4X_eivuG0p3pK43BRcxQPfj51ZRlLNMl4dtCQj86pirwqKwnrbHOmad4YGfKM7IsZx_NOIuQAe-VLxiV2h51U]

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [URL: https://www.scribd.com/document/324632863/cr00002a004]

- Charton, M. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1969/j2/j29690000591]

- 4-iodo-3-methoxy-pyridine 97% | CAS: 1331850-50-0. AChemBlock. [URL: https://www.achemblock.com/buy/pid/V155120.html]

- The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-3-iodo-2-methoxypyridine-in-modern-chemical-synthesis-122197-15-6.html]

- 4-IODO-3-METHOXYPYRIDINE,(CAS# 1331850-50-0). Sinfoo Biotech. [URL: http://www.sinfoobiotech.com/show-31-118-1.html]

- Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics. Chemical Reviews, 111(3), 1417-1492. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cs/c0cs00077k]

- MacNevin, C. J., & Fu, G. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 139(35), 12082–12094. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5592144/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-iodo-3-methoxy-pyridine 97% | CAS: 1331850-50-0 | AChemBlock [achemblock.com]

- 4. 4-IODO-3-METHOXYPYRIDINE,(CAS# 1331850-50-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. hammett substituent constants: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. global.oup.com [global.oup.com]

- 8. scribd.com [scribd.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 4-Iodo-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-3-methoxypyridine is a key building block in medicinal chemistry and drug development, valued for its role in the synthesis of complex molecular architectures. Understanding its stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in sensitive synthetic applications. This in-depth technical guide provides a comprehensive overview of the stability profile of 4-Iodo-3-methoxypyridine, including its intrinsic chemical properties, potential degradation pathways, and recommended best practices for storage and handling. This document also outlines a detailed protocol for conducting stability assessments to ensure the long-term viability of this critical reagent.

Introduction: The Pivotal Role of 4-Iodo-3-methoxypyridine in Synthesis

4-Iodo-3-methoxypyridine is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries. The presence of both an iodo and a methoxy group on the pyridine ring imparts unique reactivity, making it a valuable substrate for various cross-coupling reactions. The iodine atom at the 4-position provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, while the methoxy group at the 3-position can influence the electronic properties and solubility of the molecule and its derivatives.

Given its utility in multi-step syntheses, maintaining the chemical integrity of 4-Iodo-3-methoxypyridine is crucial for the reproducibility of experimental results and the quality of the final products. This guide aims to provide a thorough understanding of the factors that can affect its stability and to offer practical guidance on its proper storage and handling.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of 4-Iodo-3-methoxypyridine is essential for predicting its behavior and stability.

| Property | Value | Reference |

| Molecular Formula | C₆H₆INO | [1] |

| Molecular Weight | 235.02 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 1331850-50-0 | [1] |

The structure of 4-Iodo-3-methoxypyridine, with its electron-rich pyridine ring, an electron-donating methoxy group, and a labile iodo substituent, dictates its reactivity and susceptibility to degradation.

Intrinsic Stability and Potential Degradation Pathways

While specific experimental degradation studies on 4-Iodo-3-methoxypyridine are not extensively documented in publicly available literature, its stability can be expertly inferred from the known chemistry of iodinated pyridines and methoxy-substituted aromatic compounds. The primary modes of degradation to consider are photodegradation, thermal decomposition, hydrolysis, and oxidation.

Photodegradation

Halogenated organic compounds, particularly those containing iodine, are often susceptible to photodegradation. The carbon-iodine bond is relatively weak and can be cleaved by ultraviolet (UV) or even visible light, leading to the formation of radical species.

-

Mechanism: Upon exposure to light, the C-I bond can undergo homolytic cleavage to generate a pyridyl radical and an iodine radical. The pyridyl radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from a solvent or dimerization, leading to the formation of impurities. The presence of the methoxy group may influence the electronic properties of the pyridine ring, potentially affecting the rate of photodegradation. Studies on other pyridine derivatives have shown that they can be susceptible to photodegradation.[2]

Thermal Decomposition

Elevated temperatures can provide the necessary energy to overcome the activation barriers for decomposition reactions. For 4-Iodo-3-methoxypyridine, thermal stress could lead to de-iodination or decomposition of the methoxy group.

-

Mechanism: At higher temperatures, the molecule's vibrational energy increases, which can lead to the cleavage of the C-I bond. The methoxy group could also be susceptible to thermal degradation, potentially through ether cleavage, although this would likely require more forcing conditions. The decomposition of organic matter at atmospheric pressure is a known phenomenon.[3]

Hydrolysis

The presence of moisture can lead to the hydrolytic degradation of 4-Iodo-3-methoxypyridine, particularly under non-neutral pH conditions.

-

Mechanism: While the methoxy group is generally stable to hydrolysis under neutral conditions, acidic or basic conditions can catalyze its cleavage to form the corresponding hydroxypyridine. The C-I bond is generally less susceptible to direct hydrolysis but can be influenced by the overall reaction environment. For some related compounds, hydrolysis of functional groups can be a significant degradation pathway.[4]

Oxidation

The pyridine nitrogen has a lone pair of electrons and is susceptible to oxidation, which can lead to the formation of N-oxides. The aromatic ring itself can also be oxidized under harsh conditions.

-

Mechanism: Oxidizing agents, including atmospheric oxygen over long periods, can react with the nitrogen atom of the pyridine ring to form 4-Iodo-3-methoxypyridine N-oxide. Stronger oxidizing conditions could potentially lead to ring-opening or other complex degradation products. The oxidation of the pyridine ring is a known degradation pathway for related compounds.[4]

The following diagram illustrates the key factors that can influence the stability of 4-Iodo-3-methoxypyridine.

Sources